molecular formula C33H35FN2O7 B12882706 5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 618073-30-6

5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12882706
CAS No.: 618073-30-6
M. Wt: 590.6 g/mol
InChI Key: LHYVYRWRHYQHRG-OWWNRXNESA-N
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Description

5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole core, followed by the introduction of the benzyloxy, methoxy, fluoro, and morpholinopropyl groups through various substitution and coupling reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be studied for its therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
  • 5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 5-(4-(benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one, with the CAS number 618073-13-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H30FNO7C_{30}H_{30}FNO_{7}, with a molar mass of 535.56 g/mol. Its structure features multiple functional groups, including a pyrrolone core, methoxy groups, and a morpholine side chain, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC30H30FNO7C_{30}H_{30}FNO_{7}
Molar Mass535.56 g/mol
CAS Number618073-13-5

Research into similar compounds suggests that the biological activity of this pyrrolone derivative may involve several mechanisms:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's disease. For instance, derivatives have demonstrated competitive inhibition with low IC50 values (e.g., IC50 = 0.062 µM for selective MAO-B inhibition) .
  • Antioxidant Activity : The presence of methoxy and benzyloxy groups may enhance the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in cells .
  • Neuroprotective Effects : Some studies indicate that similar compounds can protect neuronal cells from apoptosis and inflammation, potentially through modulation of signaling pathways involved in neuroprotection .

Neuroprotective Effects

A study on related compounds demonstrated significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. The mechanism involved the upregulation of neuroprotective factors and downregulation of pro-apoptotic signals .

Anticancer Properties

Research indicates that compounds structurally related to this pyrrolone have shown promise in inhibiting cancer cell proliferation and metastasis. For example, benzofuran derivatives have been reported to suppress migration and invasion in hepatocellular carcinoma (HCC) cell lines by modulating epithelial-mesenchymal transition (EMT) markers .

Case Studies

  • MAO-B Inhibition : In a comparative study, a derivative similar to our compound exhibited potent MAO-B inhibitory activity with an IC50 value lower than established drugs like rasagiline. This suggests potential for treating Parkinson's disease by preventing dopamine degradation .
  • Antioxidative and Neuroprotective Effects : In vitro studies showed that related compounds significantly reduced cell death in models of oxidative stress, indicating their potential as neuroprotective agents .

Properties

CAS No.

618073-30-6

Molecular Formula

C33H35FN2O7

Molecular Weight

590.6 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H35FN2O7/c1-40-26-11-10-24(19-25(26)34)31(37)29-30(36(33(39)32(29)38)14-6-13-35-15-17-42-18-16-35)23-9-12-27(28(20-23)41-2)43-21-22-7-4-3-5-8-22/h3-5,7-12,19-20,30,37H,6,13-18,21H2,1-2H3/b31-29+

InChI Key

LHYVYRWRHYQHRG-OWWNRXNESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)O)F

Origin of Product

United States

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